3-Fluoro-N-(2-hydroxyethyl)cinnamamide
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Overview
Description
3-Fluoro-N-(2-hydroxyethyl)cinnamamide is a synthetic organic compound that belongs to the cinnamamide family. It is characterized by the presence of a fluoro group at the third position of the cinnamamide backbone and a hydroxyethyl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide typically involves the reaction of 3-fluorocinnamic acid with 2-aminoethanol. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous-flow microreactors. This method allows for precise control of reaction parameters, such as temperature and residence time, leading to high yields and purity of the product. The use of recyclable catalysts, such as Lipozyme® TL IM, further enhances the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(2-hydroxyethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-fluoro-N-(2-oxoethyl)cinnamamide.
Reduction: Formation of 3-fluoro-N-(2-aminoethyl)cinnamamide.
Substitution: Formation of various substituted cinnamamides depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(2-hydroxyethyl)cinnamamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(2-hydroxyethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in the fungal cell membrane, leading to disruption of membrane integrity and antifungal activity . Additionally, it may inhibit certain enzymes or receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)cinnamamide: Lacks the fluoro group, which may affect its biological activity.
3-Chloro-N-(2-hydroxyethyl)cinnamamide: Contains a chloro group instead of a fluoro group, which can alter its reactivity and properties.
N-(2-hydroxyethyl)-4-methoxycinnamamide: Contains a methoxy group, which can influence its solubility and biological activity.
Uniqueness
3-Fluoro-N-(2-hydroxyethyl)cinnamamide is unique due to the presence of the fluoro group, which can enhance its lipophilicity and metabolic stability. This modification can lead to improved biological activity and potential therapeutic applications compared to its non-fluorinated analogs.
Properties
CAS No. |
43196-22-1 |
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Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-10)4-5-11(15)13-6-7-14/h1-5,8,14H,6-7H2,(H,13,15)/b5-4+ |
InChI Key |
ZICDDQOPRQSIRB-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCCO |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NCCO |
Origin of Product |
United States |
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